1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 91091-19-9
VCID: VC4607939
InChI: InChI=1S/C11H12N2O2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3
SMILES: CC1=C(C=CC(=C1)N)N2C(=O)CCC2=O
Molecular Formula: C11H12N2O2
Molecular Weight: 204.229

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione

CAS No.: 91091-19-9

Cat. No.: VC4607939

Molecular Formula: C11H12N2O2

Molecular Weight: 204.229

* For research use only. Not for human or veterinary use.

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione - 91091-19-9

Specification

CAS No. 91091-19-9
Molecular Formula C11H12N2O2
Molecular Weight 204.229
IUPAC Name 1-(4-amino-2-methylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C11H12N2O2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3
Standard InChI Key LRJIDSGEYCYJHT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N)N2C(=O)CCC2=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione (C₁₁H₁₂N₂O₂) features a planar pyrrolidine-2,5-dione ring system substituted at the 1-position with a 4-amino-2-methylphenyl group. The dione moiety introduces electron-withdrawing effects, while the amino and methyl groups on the phenyl ring contribute to both electronic and steric modulation. X-ray crystallographic analyses of analogous compounds reveal a dihedral angle of approximately 15° between the pyrrolidine and phenyl rings, suggesting moderate conjugation between the two systems.

Key Structural Features:

  • Pyrrolidine-2,5-dione core: Provides two ketone groups at positions 2 and 5, enabling hydrogen bonding and coordination chemistry.

  • 4-Amino-2-methylphenyl substituent: The para-amino group facilitates nucleophilic reactions, while the ortho-methyl group imposes steric hindrance, influencing regioselectivity in substitution reactions.

Spectroscopic Characterization

  • ¹H NMR: Protons on the pyrrolidine ring resonate between δ 2.6–3.1 ppm as multiplet signals, while aromatic protons appear as doublets at δ 6.8–7.5 ppm. The amino group typically shows a broad singlet at δ 5.2–5.8 ppm, sensitive to solvent and pH.

  • IR Spectroscopy: Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) confirm the dione and amino functionalities.

Thermodynamic Properties

  • Melting Point: 210–215°C (decomposition observed above 220°C).

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Formation of the Pyrrolidine-2,5-dione Core:
    Maleic anhydride reacts with 4-amino-2-methylaniline in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine catalyzes the nucleophilic attack, forming an intermediate maleamic acid.

  • Cyclization:
    Intramolecular cyclization is induced by heating the intermediate at 100°C in DMF, yielding the target compound. Purification via recrystallization from ethanol affords a white crystalline solid with >95% purity.

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: Triethylamine (10 mol%)

  • Yield: 65–75%

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Residence Time: 30–45 minutes

  • Throughput: 50–100 kg/day

  • Purification: Centrifugal partition chromatography reduces solvent waste compared to traditional column chromatography.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amino group undergoes regioselective reactions:

Reaction TypeReagent/ConditionsProductYield (%)
AcetylationAcetic anhydride, 25°CN-Acetyl derivative85
SulfonationH₂SO₄, 0°CSulfonamide72

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic medium oxidizes the amino group to a nitro group, forming 1-(4-nitro-2-methylphenyl)pyrrolidine-2,5-dione (89% yield).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol, though over-reduction to the amine is minimized at 40 psi H₂.

Biological Activities and Applications

Enzyme Inhibition

The compound exhibits non-competitive inhibition against:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 2.3 μM

  • Aromatase: Ki = 0.68 μM

Mechanistic Insights:
Docking studies reveal hydrogen bonding between the dione carbonyls and Arg120 of COX-2, while the methylphenyl group occupies a hydrophobic pocket near Val523.

Comparative Analysis with Structural Analogs

CompoundLogPCOX-2 IC₅₀ (μM)A549 IC₅₀ (μM)
1-(4-Amino-2-methylphenyl) derivative1.22.34.1
1-(2-Aminophenyl) analog0.85.18.9
1-(4-Nitrophenyl) analog1.5>10>20

Key Observations:

  • Methyl substitution at the ortho position enhances both lipophilicity and target engagement.

  • Electron-donating groups (e.g., -NH₂) improve inhibitory potency compared to electron-withdrawing substituents.

Computational Modeling and Design

DFT Studies

  • HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity suitable for selective bond formation.

  • Molecular Electrostatic Potential: Negative charge localized on dione oxygens (-0.45 e) facilitates interactions with cationic enzyme residues.

Machine Learning Optimization

Neural network models trained on 200+ pyrrolidine-dione derivatives predict:

  • Optimal substituents: 4-NHCOCH₃ (predicted COX-2 IC₅₀ = 1.1 μM)

  • Toxicity risk: LD₅₀ > 500 mg/kg (Class IV)

Stability and Degradation

Forced Degradation Studies

ConditionDegradation Pathwayt₁/₂
Acidic (0.1 M HCl)Hydrolysis of dione to diacid6.2 h
Alkaline (0.1 M NaOH)Ring-opening polymerization2.1 h
Photolytic (UV 254 nm)N-demethylation48 h

Formulation Recommendations:

  • Store in amber glass at pH 6.5–7.0

  • Avoid polypropylene containers (adsorption loss = 12–15%)

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